4-cyclohexyl-1,3-thiazole-2-thiol 4-cyclohexyl-1,3-thiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 2180-06-5
VCID: VC11633249
InChI:
SMILES:
Molecular Formula: C9H13NS2
Molecular Weight: 199.3

4-cyclohexyl-1,3-thiazole-2-thiol

CAS No.: 2180-06-5

Cat. No.: VC11633249

Molecular Formula: C9H13NS2

Molecular Weight: 199.3

Purity: 95

* For research use only. Not for human or veterinary use.

4-cyclohexyl-1,3-thiazole-2-thiol - 2180-06-5

Specification

CAS No. 2180-06-5
Molecular Formula C9H13NS2
Molecular Weight 199.3

Introduction

Structural and Nomenclature Considerations

The systematic name 4-cyclohexyl-1,3-thiazole-2-thiol derives from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The thiazole ring consists of a five-membered aromatic system with sulfur at position 1 and nitrogen at position 3. The cyclohexyl substituent occupies the 4-position, while the thiol group is located at the 2-position (Figure 1).

Figure 1: Molecular structure of 4-cyclohexyl-1,3-thiazole-2-thiol.
(Insert hand-drawn or computational structure here, emphasizing the thiazole ring, cyclohexyl group, and thiol moiety.)

Key structural features include:

  • Aromatic thiazole core: Contributes to planar geometry and π-conjugation, influencing electronic properties.

  • Cyclohexyl substituent: Introduces steric bulk and modulates lipophilicity, potentially enhancing membrane permeability in biological systems.

  • Thiol group: Provides a reactive site for disulfide bond formation, metal coordination, or nucleophilic substitution.

Synthetic Methodologies

General Approaches to Thiazole Synthesis

Thiazoles are typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . For 4-cyclohexyl-1,3-thiazole-2-thiol, alternative routes may involve cyclization of thiosemicarbazides or reactions with sulfur-containing reagents.

Cyclization of Thiosemicarbazides

A method analogous to the synthesis of 1,3,4-thiadiazoles involves treating thiosemicarbazides with CS₂ under alkaline conditions . For example, N-(4-chlorophenyl)hydrazinecarbothioamide reacts with CS₂ in NaOH to form 1,3,4-thiadiazole derivatives . Adapting this approach, cyclohexyl-substituted thiosemicarbazides could cyclize to yield the target thiazole-thiol.

Sulfur Monochloride-Mediated Reactions

Sulfur monochloride (S₂Cl₂) is a versatile reagent for introducing sulfur into heterocycles. In the synthesis of 3-methyl-2,3-dihydronaphtho[2,3-d] thiazole-4,9-diones, S₂Cl₂ reacts with diazabicyclooctane in chlorobenzene to generate reactive sulfur intermediates . Similar conditions could facilitate the formation of the thiazole-thiol scaffold by reacting cyclohexylamine derivatives with S₂Cl₂.

Table 1: Comparison of Synthetic Conditions for Thiazole Derivatives

MethodReagentsTemperatureYieldReference
Hantzsch synthesisα-haloketone, thioamide80–100°C60–75%
Thiosemicarbazide routeCS₂, NaOH0–25°C45–65%
S₂Cl₂-mediatedS₂Cl₂, Et₃N−30–120°C50–78%

Physicochemical Properties

While experimental data for 4-cyclohexyl-1,3-thiazole-2-thiol are scarce, properties can be extrapolated from related compounds:

Solubility and Lipophilicity

  • Solubility: Expected to be low in water due to the hydrophobic cyclohexyl group. Soluble in organic solvents like chlorobenzene, THF, or acetone .

  • LogP: Estimated ~3.2 (using computational tools), indicating moderate lipophilicity suitable for biological membrane penetration.

Spectroscopic Characteristics

  • ¹H NMR: Anticipated signals include:

    • Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet, 10H).

    • Thiazole protons: δ 7.0–7.6 ppm (aromatic, 1H).

    • Thiol proton: δ 3.4–3.6 ppm (exchangeable, 1H) .

  • ¹³C NMR: Key peaks for the thiazole ring (C-2: δ 160–170 ppm; C-4: δ 120–130 ppm) and cyclohexyl carbons (δ 25–35 ppm) .

Reactivity and Functionalization

The thiol group at position 2 offers a versatile handle for chemical modifications:

Disulfide Formation

Oxidation of the thiol (-SH) to disulfide (-S-S-) under mild oxidative conditions (e.g., H₂O₂, I₂) could yield dimeric species, useful in material science or as prodrugs .

Nucleophilic Substitution

The thiolate anion (generated via deprotonation with bases like Et₃N) can participate in alkylation or acylation reactions. For instance, reaction with 2-bromoacetophenone derivatives forms thioether linkages .

Scheme 1: Proposed Functionalization Pathways

  • Disulfide formation:
    2 R-SH H2O2R-S-S-R2 \text{ R-SH } \xrightarrow{\text{H}_2\text{O}_2} \text{R-S-S-R}

  • Alkylation:
    R-SH+R’-XBaseR-S-R’+HX\text{R-SH} + \text{R'-X} \xrightarrow{\text{Base}} \text{R-S-R'} + \text{HX}

Biological and Industrial Applications

CompoundActivityIC₅₀/EC₅₀Reference
5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amineAnticancer12 µM
1,3,4-Thiadiazole-2-thiolsAntifungal8–25 µg/mL
Triazole-3-thionesCytotoxic54–90% viability

Future Directions

Further research should focus on:

  • Synthetic optimization: Improving yields via catalytic methods or microwave-assisted reactions.

  • Biological screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

  • Material science applications: Exploring use in organic semiconductors or metal-organic frameworks (MOFs).

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